molecular formula C18H15ClN4O B11047380 1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol

1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol

Katalognummer B11047380
Molekulargewicht: 338.8 g/mol
InChI-Schlüssel: GBMZBMSAUIOTPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a chlorobenzyl group, and a pyrazol-5-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl group and the pyrazol-5-ol moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the optimization of reaction conditions to minimize waste and maximize yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s binding affinity to its targets, while the pyrazol-5-ol moiety may contribute to its overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one
  • 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives
  • 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-hydroxybenzylidene)acetohydrazide

Uniqueness

1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C18H15ClN4O

Molekulargewicht

338.8 g/mol

IUPAC-Name

2-(1H-benzimidazol-2-yl)-4-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H15ClN4O/c1-11-13(10-12-6-2-3-7-14(12)19)17(24)23(22-11)18-20-15-8-4-5-9-16(15)21-18/h2-9,22H,10H2,1H3,(H,20,21)

InChI-Schlüssel

GBMZBMSAUIOTPR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CC4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.